molecular formula C30H22N4O4S3 B15011750 N,N'-(sulfanediyldibenzene-4,1-diyl)bis[2-(1,3-benzoxazol-2-ylsulfanyl)acetamide]

N,N'-(sulfanediyldibenzene-4,1-diyl)bis[2-(1,3-benzoxazol-2-ylsulfanyl)acetamide]

Cat. No.: B15011750
M. Wt: 598.7 g/mol
InChI Key: UHFWKIBWTDMAKP-UHFFFAOYSA-N
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Description

2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-[4-({4-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}SULFANYL)PHENYL]ACETAMIDE is a complex organic compound featuring benzoxazole and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-[4-({4-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}SULFANYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of benzoxazole derivatives, followed by the introduction of sulfanyl groups through nucleophilic substitution reactions. The final step involves the coupling of these intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-[4-({4-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}SULFANYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzoxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the benzoxazole rings.

Scientific Research Applications

2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-[4-({4-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}SULFANYL)PHENYL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.

    Medicine: Research is conducted to explore its potential use in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: The compound is investigated for its potential use in materials science and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-[4-({4-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}SULFANYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The benzoxazole and sulfanyl groups can interact with enzymes and receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-(2,4-DIHYDROXYPHENYL)ETHANONE
  • 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-(2-NAPHTHYL)ETHANONE
  • METHYL 2-{[(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}BENZOATE

Uniqueness

2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-[4-({4-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}SULFANYL)PHENYL]ACETAMIDE is unique due to its dual benzoxazole and sulfanyl functionalities, which confer distinct chemical and biological properties. This dual functionality allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C30H22N4O4S3

Molecular Weight

598.7 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[4-[4-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]phenyl]sulfanylphenyl]acetamide

InChI

InChI=1S/C30H22N4O4S3/c35-27(17-39-29-33-23-5-1-3-7-25(23)37-29)31-19-9-13-21(14-10-19)41-22-15-11-20(12-16-22)32-28(36)18-40-30-34-24-6-2-4-8-26(24)38-30/h1-16H,17-18H2,(H,31,35)(H,32,36)

InChI Key

UHFWKIBWTDMAKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=CC=C(C=C3)SC4=CC=C(C=C4)NC(=O)CSC5=NC6=CC=CC=C6O5

Origin of Product

United States

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